molecular formula C13H19NO B13228834 N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanamine

N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanamine

Cat. No.: B13228834
M. Wt: 205.30 g/mol
InChI Key: HWCXZXVGWYDWOV-UHFFFAOYSA-N
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Description

N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative featuring a 4-ethoxyphenyl ethyl substituent. The cyclopropane ring introduces significant steric strain, which may influence its conformational stability and interactions with biological targets.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C13H19NO/c1-3-15-13-8-4-11(5-9-13)10(2)14-12-6-7-12/h4-5,8-10,12,14H,3,6-7H2,1-2H3

InChI Key

HWCXZXVGWYDWOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanamine typically involves the reaction of 4-ethoxyphenylacetone with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanone.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted cyclopropanamines with different functional groups.

Scientific Research Applications

N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropane ring and ethoxyphenyl group play crucial roles in determining the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

a) N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine
  • Key Difference : Methoxy group at the ortho position instead of para-ethoxy.
  • The methoxy group’s lower lipophilicity (compared to ethoxy) may decrease bioavailability .
b) N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine
  • Key Difference : Difluoro substitution at meta and para positions.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and may increase affinity for electron-deficient binding pockets (e.g., opioid receptors) .
c) N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride
  • Key Difference : Bromine at the meta position and stereospecific R-configuration.
  • Impact: Bromine’s bulky size and polarizability could strengthen van der Waals interactions. The stereochemistry may lead to enantioselective activity, as seen in opioid analogs like levorphanol .

Heterocyclic Analogs

a) Etazene (N,N-Diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}ethan-1-amine)
  • Key Difference : Benzimidazole core with a 4-ethoxyphenylmethyl group.
  • Impact: The benzimidazole moiety enables π-π stacking with aromatic residues in opioid receptors, enhancing potency.
b) 5-Methyl Etodesnitazene
  • Key Difference : Benzimidazole with 5-methyl and 4-ethoxyphenyl substituents.
  • Impact : Methylation at the 5-position may block metabolic oxidation, prolonging half-life. This modification is linked to higher potency in synthetic opioids .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanamine C₁₃H₁₉NO 205.30 4-Ethoxyphenyl, cyclopropane 2.8
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine C₁₂H₁₇NO 191.27 2-Methoxyphenyl 2.1
Etazene C₂₁H₂₆N₄O 350.46 Benzimidazole, diethylamine 4.5
N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine C₁₁H₁₃F₂N 197.22 3,4-Difluorophenyl 2.9

*LogP values estimated using fragment-based methods.

Pharmacological Implications

  • Opioid Receptor Affinity : Analogs like Etazene and Metonitazene demonstrate µ-opioid receptor agonism, suggesting that the 4-ethoxyphenyl group in this compound may similarly target opioid pathways .
  • Metabolic Stability : Fluorinated analogs (e.g., 3,4-difluoro derivative) show resistance to cytochrome P450 oxidation, which could guide optimization of the target compound .
  • Stereoselectivity : The R-configuration in bromophenyl analogs () highlights the importance of chirality in receptor binding, urging further enantiomeric studies for the target molecule .

Biological Activity

N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H17NO
  • Molar Mass : Approximately 193.27 g/mol
  • Functional Groups : Cyclopropane ring, ethoxy group, and an amine functional group.

The presence of the ethoxy group on the phenyl ring enhances the compound's lipophilicity and solubility, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The cyclopropane structure contributes to the rigidity of the molecule, potentially affecting its binding affinity and selectivity towards these targets.

Proposed Mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission or cell signaling pathways.
  • Enzyme Inhibition : It has been hypothesized that this compound could inhibit certain enzymes, thereby modulating biochemical pathways relevant to disease states.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. This compound has been investigated for:

  • Antidepressant Effects : Analogous compounds have shown potential as antidepressants due to their ability to modulate neurotransmitter levels.
  • Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory disorders.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against certain bacterial strains.

Data Table: Biological Activity Comparison

Compound NameStructural FeaturesBiological Activity
This compoundEthoxy substitutionPotential antidepressant and anti-inflammatory effects
N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamineMethoxy substitutionAntidepressant activity
N-Benzyl-1-(4-methoxyphenyl)but-3-en-1-amineBenzyl substitutionIncreased lipophilicity
(R)-(+)-1-(4-Methoxyphenyl)ethylamineChiral center presentSpecific enantiomeric activity

Study 1: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally related compounds. The research indicated that modifications in the ethoxy group could enhance serotonin receptor binding, suggesting a mechanism for antidepressant activity .

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 3: Antimicrobial Efficacy

Research on antimicrobial activity revealed that this compound showed moderate effectiveness against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanism of action against microbial targets .

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